molecular formula C13H25BrO2 B11762680 Tert-butyl 7-bromo-2,2-dimethylheptanoate

Tert-butyl 7-bromo-2,2-dimethylheptanoate

Katalognummer: B11762680
Molekulargewicht: 293.24 g/mol
InChI-Schlüssel: QPLKNCWOZJHZFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 7-bromo-2,2-dimethylheptanoate is an organic compound with the molecular formula C12H23BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound features a tert-butyl group attached to a 7-bromo-2,2-dimethylheptanoate moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,2-dimethylheptanoate typically involves the reaction of 7-bromo-2,2-dimethylheptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants into the reactor, followed by quenching and post-treatment to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 7-bromo-2,2-dimethylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of tert-butyl 7-azido-2,2-dimethylheptanoate or tert-butyl 7-thio-2,2-dimethylheptanoate.

    Reduction: Formation of tert-butyl 7-bromo-2,2-dimethylheptanol.

    Oxidation: Formation of 7-bromo-2,2-dimethylheptanoic acid.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 7-bromo-2,2-dimethylheptanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 7-bromo-2,2-dimethylheptanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the electronic and steric properties of the tert-butyl and 7-bromo-2,2-dimethylheptanoate groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 7-bromo-2,2-dimethylheptanoate is unique due to its combination of a bulky tert-butyl group and a reactive bromine atom, making it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions and the formation of diverse products, which is not easily achievable with other similar compounds .

Eigenschaften

Molekularformel

C13H25BrO2

Molekulargewicht

293.24 g/mol

IUPAC-Name

tert-butyl 7-bromo-2,2-dimethylheptanoate

InChI

InChI=1S/C13H25BrO2/c1-12(2,3)16-11(15)13(4,5)9-7-6-8-10-14/h6-10H2,1-5H3

InChI-Schlüssel

QPLKNCWOZJHZFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C)(C)CCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.